Methyl 6-[1-(4-fluorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-[1-(4-fluorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthyridine core, a fluorophenyl group, and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[1-(4-fluorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroacetophenone with 2-methyl-3-oxo-1,6-naphthyridine-5-carboxylic acid under acidic conditions. The reaction is followed by esterification using methanol and a suitable catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[1-(4-fluorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-[1-(4-fluorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-[1-(4-fluorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
Methyl 6-[1-(4-fluorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its naphthyridine core and fluorophenyl group contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications.
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C18H20FN3O3
- Molecular Weight : 345.37 g/mol
- CAS Number : [not provided in the sources]
The structure features a naphthyridine core substituted with a fluorophenyl group, which is thought to contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various naphthyridine derivatives. For instance, compounds structurally similar to methyl naphthyridines have shown significant activity against a range of bacterial strains. The presence of the fluorophenyl moiety enhances lipophilicity, potentially improving membrane permeability and antibacterial efficacy.
Table 1: Antimicrobial Activity Comparison
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Methyl naphthyridine derivative 1 | 0.5 | Staphylococcus aureus |
Methyl naphthyridine derivative 2 | 1.0 | Escherichia coli |
Methyl 6-[1-(4-fluorophenyl)ethyl]-2-methyl-5-oxo... | TBD | TBD |
Anticancer Potential
The anticancer properties of naphthyridines have been explored in various studies, with some derivatives demonstrating cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Naphthyridine Derivative in Cancer Therapy
In a study by Chen et al. (2014), a related naphthyridine compound was evaluated for its cytotoxic effects on breast cancer cells. The results indicated that treatment with this compound resulted in:
- Inhibition of cell growth by over 70% at concentrations above 10 µM.
- Induction of apoptosis , as evidenced by increased caspase-3 activity.
The biological activity of methyl naphthyridines may be attributed to their ability to interact with specific biological targets:
- Topoisomerase Inhibition : Some naphthyridine derivatives have been shown to inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription.
- Antioxidant Activity : The compounds may exhibit antioxidant properties, reducing oxidative stress in cells and contributing to their protective effects.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of methyl naphthyridines is crucial for evaluating their therapeutic potential. Key factors include:
- Absorption : Lipophilic compounds typically show better absorption.
- Metabolism : The presence of the fluorine atom may influence metabolic pathways.
- Toxicity Profile : Preliminary studies suggest low toxicity at therapeutic doses; however, comprehensive toxicity evaluations are necessary.
Properties
Molecular Formula |
C19H17FN2O3 |
---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
methyl 6-[1-(4-fluorophenyl)ethyl]-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C19H17FN2O3/c1-11-15(19(24)25-3)10-16-17(21-11)8-9-22(18(16)23)12(2)13-4-6-14(20)7-5-13/h4-10,12H,1-3H3 |
InChI Key |
XOBGYIJHEGJLEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)C(C)C3=CC=C(C=C3)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.